1,4-Dimethylcyclohexa-1,3-dien-5-yne
Description
1,4-Dimethylcyclohexa-1,3-dien-5-yne is a bicyclic compound featuring a cyclohexadiene ring system substituted with two methyl groups at positions 1 and 4, and an alkyne group at position 5. Its molecular formula is C₈H₁₀, with a molar mass of 106.17 g/mol (derived from analogs in ). For example, 1,4-dimethylcyclohexa-1,3-diene has a boiling point of 136.55°C, density of 0.8300 g/cm³, and refractive index of 1.4792 . The alkyne group in the 5-position introduces additional strain and conjugation effects, influencing reactivity and spectroscopic behavior.
Properties
CAS No. |
59309-68-1 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3,5H,1-2H3 |
InChI Key |
QAMNBFAYKUOUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C=C=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Methylation via Organometallic Reagents
The most widely documented approach involves sequential alkylation and alkyne introduction starting from cyclohexene derivatives. As reported by EvitaChem, methyl lithium serves as the primary nucleophile for introducing methyl groups at the 1- and 4-positions. A representative procedure involves:
- Stepwise alkylation : Cyclohexene undergoes conjugate addition with methyl lithium in anhydrous tetrahydrofuran (THF) at −78°C, generating 1,4-dimethylcyclohexene.
- Alkyne formation : The intermediate is treated with a strong base (e.g., potassium tert-butoxide) in the presence of a halogen source (Cl$$2$$ or Br$$2$$) to induce dehydrohalogenation, yielding the terminal alkyne.
Critical parameters include reaction temperature (−78°C to 0°C), solvent polarity, and stoichiometric control of methyl lithium (2.2–3.0 equivalents). Benchchem reports typical yields of 58–72% after purification via silica gel chromatography using 2–5% ethyl acetate/hexane gradients.
Industrial-Scale Electrophilic Addition
Industrial protocols prioritize cost-effectiveness over absolute yield. Benchchem describes large-scale electrophilic addition using sulfuric acid as a catalyst:
$$
\text{Cyclohexene} + 2 \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, 60^\circ\text{C}} \text{1,4-Dimethylcyclohexene} \xrightarrow{\text{Dehydration}} \text{1,4-Dimethylcyclohexa-1,3-dien-5-yne}
$$
This method achieves 45–55% overall yield but requires rigorous removal of water to prevent diene polymerization.
Cycloaddition Strategies
Diels-Alder Reaction with Alkyne Dienophiles
The [4+2] cycloaddition between 1,3-butadiene derivatives and acetylene-containing dienophiles offers a stereocontrolled pathway. As demonstrated in PMC, ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate undergoes rhodium-catalyzed benzannulation with dimethyl acetylenedicarboxylate:
$$
\text{Dienyne} + \text{DMAD} \xrightarrow{\text{[RhCl(nbd)]}2, \text{AgSbF}6} \text{this compound derivative}
$$
Key advantages:
- Regioselectivity : Rhodium catalysis directs alkyne insertion at the 5-position.
- Functional group tolerance : Esters and ethers remain intact under these conditions.
Yields range from 65% to 78% when using 1 mol% [RhCl(nbd)]$$2$$ and 4 mol% AgSbF$$6$$ in dichloromethane at 25°C.
Electrocyclic Ring-Opening
PMC details a fragmentation-based synthesis starting from dimedone (5,5-dimethylcyclohexane-1,3-dione). Reduction with diisobutylaluminum hydride (DIBAL-H) generates a dienol, which undergoes electrocyclic ring-opening upon heating:
$$
\text{Dimethylcyclohexanedione} \xrightarrow{\text{DIBAL-H, −78}^\circ\text{C}} \text{Dienol} \xrightarrow{\Delta, \text{toluene}} \text{this compound}
$$
This method provides 62% yield but demands strict anhydrous conditions to prevent ketone reformation.
Transition Metal-Mediated Coupling
Palladium-Catalyzed Alkyne Insertion
Recent advances employ palladium complexes for direct alkyne installation. A PMC protocol utilizes Pd(OAc)$$_2$$ with tris(4-trifluoromethylphenyl)phosphine in toluene:
$$
\text{1,4-Dimethylcyclohexa-1,3-diene} + \text{HC≡CSiMe}3 \xrightarrow{\text{Pd(OAc)}2, 80^\circ\text{C}} \text{this compound}
$$
Optimized conditions (80°C, 48 h) afford 71% yield with >95% regiopurity. The mechanism proceeds via oxidative addition of the alkyne to Pd(0), followed by migratory insertion into the diene π-system.
Nickel-Catalyzed Reductive Coupling
Though less common, nickel catalysts enable coupling between methyl-substituted alkenes and alkynes. Benchchem notes that Ni(cod)$$_2$$ with 1,2-bis(diphenylphosphino)ethane (dppe) facilitates:
$$
2 \text{CH}3\text{C≡CH} + \text{CH}2=\text{CHCH}2\text{CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Ni(cod)}2, \text{dppe}} \text{this compound}
$$
Yields remain moderate (50–55%) due to competing oligomerization side reactions.
Comparative Analysis of Methods
Key observations :
- Alkylation balances cost and yield for bulk production but struggles with byproduct formation during dehydrohalogenation.
- Cycloaddition methods provide superior regiocontrol but require expensive rhodium catalysts.
- Palladium-mediated coupling offers the highest purity but remains limited by prolonged reaction times.
Challenges and Optimization Strategies
Stability of the Alkyne Moiety
The terminal alkyne group in this compound exhibits susceptibility to Glaser-type coupling under basic conditions. Stabilization strategies include:
Purification Complexities
Silica gel chromatography remains standard, but industrial processes employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate the product from methylcyclohexene byproducts.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1,4-Dimethylcyclohexa-1,3-dien-5-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways, including:
Electrophilic Attack: The compound undergoes electrophilic addition reactions, leading to the formation of various products.
Proton and Electron Hole Catalysis: This mechanism involves the catalysis of reactions through the transfer of protons and electron holes.
Comparison with Similar Compounds
Cyclic Dienes with Alkyl Substituents
Example Compound : 1,4-Dimethylcyclohexa-1,3-diene
- Structure : Homoannular diene with methyl groups at positions 1 and 4.
- UV Spectroscopy : Using Woodward-Fieser rules, the calculated λmax is 273 nm (parent value: 253 nm for homoannular dienes + 20 nm from substituents). However, the observed λmax is 265 nm , indicating deviations due to steric hindrance or electronic effects .
- Reactivity : Lacks an alkyne group, making it less reactive toward cycloaddition compared to 1,4-dimethylcyclohexa-1,3-dien-5-yne.
Comparison :
| Property | This compound | 1,4-Dimethylcyclohexa-1,3-diene |
|---|---|---|
| Molecular Formula | C₈H₁₀ | C₈H₁₂ |
| Key Functional Groups | Diene + Alkyne | Diene |
| Boiling Point | ~140–150°C (estimated) | 136.55°C |
| UV λmax (observed) | Not reported | 265 nm |
Linear Allenes and Diynes
Example Compound : 2-Methyldodeca-2,3-dien-5-yne (3026)
- Structure : Linear allene (cumulene) with an alkyne group .
- Reactivity : Used in HDDA (Hexadehydro-Diels-Alder) reactions to generate benzynes. The linear structure allows for regioselective trapping by dienes, unlike the constrained cyclic alkyne in this compound.
Comparison :
- Synthetic Utility: Linear diynes (e.g., hexa-1,3-dien-5-yne) polymerize to polydiacetylenes (PDAs) under UV light, causing color changes .
Silicon-Containing Analogs
Example Compound : 1,4-Disilacyclohexa-2,5-dienes
- Structure : Silicon replaces carbon in the cyclohexadiene ring .
- Reactivity : Si–Si bonds are weaker than C–C bonds, leading to lower thermal stability. Silicon’s electronegativity differences alter electronic conjugation compared to carbon-based systems.
Comparison :
| Property | This compound | 1,4-Disilacyclohexa-2,5-dienes |
|---|---|---|
| Bond Strength | Strong C–C bonds | Weaker Si–Si bonds |
| Conjugation Efficiency | High (C≡C and C=C) | Reduced (Si–Si and C=C) |
| Thermal Stability | Moderate | Lower |
Oxygenated Cyclohexadienes
Example Compound : 2-Methyl-5-oxidanyl-cyclohexa-2,5-diene-1,4-dione
- Structure: Contains ketone and hydroxyl groups, creating a quinone-like system .
- Spectroscopy: Polar groups (C=O, -OH) red-shift UV absorption (λmax > 300 nm) compared to non-polar methyl substituents.
Comparison :
- Solubility : Oxygenated analogs are more hydrophilic due to polar groups, whereas this compound is hydrophobic.
- Acidity : Hydroxyl groups increase acidity (pKa ~10) versus inert methyl/alkyne groups.
Q & A
Basic: How can UV-Vis spectroscopy characterize the electronic structure of 1,4-Dimethylcyclohexa-1,3-dien-5-yne?
Answer: Apply the Woodward-Fieser rules to estimate λmax by accounting for substituent effects and conjugation. The parent cyclic diene contributes a base value (e.g., 214 nm for acyclic systems). The electron-withdrawing triple bond at position 5 reduces conjugation, while methyl groups at positions 1 and 4 introduce bathochromic shifts. Compare calculated λmax (e.g., parent + substituent increments) with experimental data to assess deviations caused by steric hindrance or hyperconjugation .
Advanced: What computational methods resolve discrepancies between experimental and theoretical electronic transition data?
Answer: Use hybrid density functional theory (DFT) functionals like B3LYP (Becke three-parameter exchange with Lee-Yang-Parr correlation) to model electronic transitions. If discrepancies persist:
- Evaluate basis set completeness (e.g., 6-311++G** vs. def2-TZVP).
- Incorporate solvent effects via polarizable continuum models (PCM).
- Validate with higher-level methods like CASPT2 for multi-reference systems.
- Cross-check with time-dependent DFT (TD-DFT) for excited-state properties .
Basic: What synthetic strategies are viable for this compound?
Answer: Prioritize regioselective cyclization or elimination pathways:
- Cyclization: Use alkyne precursors with conjugated dienes under catalytic conditions (e.g., Pd-mediated coupling).
- Elimination: Dehydrohalogenation of halogenated intermediates (e.g., HBr elimination from 1,4-dimethylcyclohexane derivatives).
Monitor reaction kinetics to avoid polymerization of the strained dienyne system .
Advanced: How to resolve contradictory stability data under varying experimental conditions?
Answer:
- Kinetic Studies: Use variable-temperature NMR or mass spectrometry to track decomposition pathways.
- Computational Modeling: Calculate activation energies for degradation mechanisms (e.g., [4+2] cycloreversion) via transition-state DFT.
- Environmental Controls: Compare stability in inert (N₂) vs. oxidative (O₂) atmospheres using in-situ IR spectroscopy .
Basic: What literature review strategies are recommended for this compound?
Answer:
- Keyword Searches: Use IUPAC name variants and CAS registry numbers in SciFinder and Reaxys.
- Citation Tracking: Identify seminal works via backward/forward citation analysis.
- Gap Analysis: Prioritize understudied areas (e.g., photochemical reactivity) using EPA/NTP frameworks .
Advanced: How do electron correlation effects impact geometric parameter calculations?
Answer:
- Bond Length Accuracy: B3LYP with dispersion corrections (e.g., D3BJ) improves prediction of C≡C and C=C bond lengths.
- Benchmarking: Compare against post-Hartree-Fock methods (MP2, CCSD(T)) for non-covalent interactions.
- Functional Selection: Use range-separated functionals (e.g., ωB97X-D) for conjugated systems to address delocalization errors .
Basic: What handling precautions are critical for this compound?
Answer:
- Storage: Under argon at ≤ –20°C to prevent triple bond oxidation.
- Reaction Setup: Use Schlenk lines for air-sensitive steps.
- Safety Protocols: Conduct reactions in fume hoods with explosion-proof equipment due to potential exothermic decomposition .
Advanced: How to elucidate reaction mechanisms in cycloadditions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
